molecular formula C26H23N5O2S B2476648 N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-59-7

N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2476648
CAS RN: 1111020-59-7
M. Wt: 469.56
InChI Key:
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Description

“N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” is a complex organic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The metabolism of such compounds can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Scientific Research Applications

1. Inotropic Activity

N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide and its derivatives have been studied for their positive inotropic activity, which is the force of heart muscle contraction. Research indicates that certain derivatives can enhance stroke volume in isolated rabbit heart preparations, suggesting potential applications in cardiovascular pharmacology (Zhang et al., 2008).

2. Antihistaminic Activity

The compound and related structures have shown significant potential as H1-antihistaminic agents. Studies have demonstrated the effectiveness of these compounds in protecting animals from histamine-induced bronchospasm, indicating their potential use in treating allergic reactions (Alagarsamy et al., 2007).

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. These compounds have shown activity against various bacteria and fungi, suggesting their potential as novel antimicrobial agents (Antypenko et al., 2017).

4. Anticancer Properties

Some derivatives of this compound have demonstrated anticancer activities. For example, specific derivatives have shown inhibitory effects on tumor cell lines, which could be explored for potential therapeutic applications in oncology (Ovádeková et al., 2005).

5. Quality Control in Pharmaceutical Development

The compound has also been involved in the development of quality control methods for new pharmaceutical substances. This includes evaluating purity, solubility, and identification through various spectroscopic methods, which is crucial in the pharmaceutical industry (Danylchenko et al., 2018).

properties

IUPAC Name

N-benzyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c32-23(27-17-20-11-5-2-6-12-20)18-34-26-29-28-25-30(16-15-19-9-3-1-4-10-19)24(33)21-13-7-8-14-22(21)31(25)26/h1-14H,15-18H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFQXOFCIRUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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